N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-6-amine
Description
Properties
CAS No. |
61070-35-7 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(2-methylprop-2-enyl)-2,3-dihydro-1-benzofuran-6-amine |
InChI |
InChI=1S/C12H15NO/c1-9(2)8-13-11-4-3-10-5-6-14-12(10)7-11/h3-4,7,13H,1,5-6,8H2,2H3 |
InChI Key |
IDQQSHJODMSUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC1=CC2=C(CCO2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzofuran Core
- Benzofuran derivatives can be synthesized from phenol derivatives through intramolecular cyclization reactions.
- For example, phenols substituted with appropriate side chains can undergo acid-catalyzed cyclization to form the 2,3-dihydrobenzofuran ring system.
- The 6-position can be functionalized with halogens (Br, Cl, I) or hydroxyl groups to serve as handles for amination.
Amination at the 6-Position
- The 6-position functional group (e.g., halogen) is displaced by an amine nucleophile to introduce the amino group.
- This can be achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination reactions.
- Alternatively, sulfonamide derivatives can be used as intermediates, which upon reduction yield the free amine.
N-Alkylation with 2-Methylprop-2-en-1-yl Group
- The free amine at the 6-position is alkylated with an allylic halide such as 2-methylallyl bromide or chloride.
- This alkylation is typically performed under SN2 conditions , often in the presence of a base to neutralize the formed acid.
- Careful control of stoichiometry and reaction conditions is necessary to avoid over-alkylation to tertiary amines or quaternary ammonium salts.
- Alternative methods include using sulfonamide derivatives for selective monoalkylation followed by reductive cleavage to yield the secondary amine with the allylic substituent.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Acid-catalyzed cyclization of 2-hydroxyphenyl precursor | Formation of 2,3-dihydrobenzofuran core with 6-position functional group |
| 2 | Amination | Nucleophilic substitution with ammonia or amine source | Introduction of 6-amino group |
| 3 | N-Alkylation | Reaction with 2-methylallyl bromide, base (e.g., K2CO3), solvent (e.g., DMF) | Formation of N-(2-methylprop-2-en-1-yl) substituent on amine |
Research Findings and Optimization Notes
- Acid catalysts such as methanesulfonic acid have been shown effective in related benzofuran syntheses, promoting cyclization and functional group transformations.
- Use of sulfonamide intermediates enhances selectivity in amination and alkylation steps, reducing side reactions.
- Alkylation reactions require controlled temperature and stoichiometry to prevent over-alkylation; excess amine can help drive the reaction toward secondary amine formation.
- Purification often involves column chromatography to separate monoalkylated products from unreacted amines or over-alkylated byproducts.
Comparative Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Direct SNAr amination of halogenated benzofuran | Halogenated benzofuran, ammonia or amine nucleophile | Straightforward, well-established | Requires activated halogen, possible low regioselectivity |
| Sulfonamide intermediate route | Sulfonamide derivative, alkyl halide, reducing agent | High selectivity, controlled alkylation | Multi-step, requires additional reagents |
| Reductive amination | Benzofuran aldehyde, amine, reducing agent | One-pot, mild conditions | Requires aldehyde precursor, possible side reactions |
| Alkylation of free amine | 6-amino benzofuran, 2-methylallyl halide, base | Direct installation of allylic group | Risk of over-alkylation, requires careful control |
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-ol.
Reduction: Reduced forms like N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several benzofuran- and dihydrobenzofuran-based amines. Key analogs include:
2,3-Dihydro-1-benzofuran-6-amine ()
- Structure : Base scaffold lacking the isobutenyl substituent.
- Molecular Formula: C₈H₉NO.
- Key Differences : The absence of the N-isobutenyl group reduces steric bulk and hydrophobicity compared to the target compound. This simpler structure may enhance hydrogen-bonding capacity due to the free amine.
3-(2,3-Dihydro-1-benzofuran-2-yl)-2-methyl-N-propan-2-ylpropan-1-amine ()
- Structure : Features a branched alkyl chain (2-methylpropan-1-amine) attached to the dihydrobenzofuran.
- Molecular Formula: C₁₅H₂₃NO.
- Key Differences : The extended alkyl chain and isopropyl group increase lipophilicity (logP ≈ 3.5 estimated) compared to the target compound’s unsaturated isobutenyl group.
1-(2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-6-yl)propan-2-amine ()
- Structure : Includes a methoxy group on the benzofuran and a propan-2-amine substituent.
- Molecular Formula: C₁₄H₂₁NO₂.
- The secondary amine may engage in stronger intermolecular interactions.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine ()
- Structure : Benzodioxin core replaces benzofuran, with a thiazole-amine substituent.
- Molecular Formula : C₁₄H₁₅N₂O₂S.
- Key Differences : The benzodioxin system introduces additional oxygen atoms, increasing polarity. The thiazole ring may confer distinct electronic and binding properties.
Physicochemical Properties
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
Crystallographic and Hydrogen-Bonding Trends
- : A related triazine-benzofuran hybrid (C₁₄H₁₅N₃O₃) crystallizes in space group P₁ with planar triazine and benzofuran rings (r.m.s. deviation = 0.019 Å). Hydrogen bonds between NH and carbonyl oxygen form centrosymmetric dimers .
Biological Activity
N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-6-amine, also known by its CAS number 61070-35-7, is a compound that has recently garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| CAS Number | 61070-35-7 |
| LogP | 2.5965 |
| PSA (Polar Surface Area) | 56.55 Ų |
2. Anti-inflammatory Properties
Inflammation is a key factor in many chronic diseases. Benzofuran derivatives have been reported to possess anti-inflammatory effects. For instance, compounds similar to this compound have demonstrated the ability to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models . This suggests that this compound may also exhibit similar properties.
3. Cytotoxic Effects
Research indicates that certain benzofuran derivatives exhibit cytotoxicity against cancer cell lines. For example, compounds with structural similarities have shown IC₅₀ values in the low micromolar range against various cancer cell lines (e.g., A2780 ovarian cancer cells) indicating potential as anticancer agents . The specific cytotoxic profile of this compound requires further investigation but could be promising based on these precedents.
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
Monoamine Oxidase Inhibition
Compounds structurally related to benzofurans have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine, which may be beneficial in treating mood disorders .
NF-kB Pathway Modulation
Some benzofuran derivatives have been implicated in the modulation of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses and cell survival. Compounds that inhibit this pathway can potentially serve as therapeutic agents for inflammatory diseases and cancer .
Study on Benzofuran Derivatives
A study published in RSC Advances evaluated a series of benzofuran derivatives for their biological activity. Compounds were tested for their ability to inhibit cancer cell growth and showed significant activity against various human cancer cell lines with IC₅₀ values as low as 12 μM . This highlights the potential of benzofuran derivatives as anticancer agents.
In Vivo Studies
In vivo studies on related compounds have demonstrated their efficacy in reducing tumor growth and inflammation in animal models. These studies provide a foundation for further exploration into the therapeutic applications of this compound .
Q & A
Q. What are the common synthetic methodologies for N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-6-amine?
A widely employed approach involves I₂-mediated oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives. This method avoids toxic reagents (e.g., HgO, BOP) and achieves yields of 70–85% under mild conditions (room temperature, 2–3 hours). Key steps include:
- Reacting aminophenol derivatives with isothiocyanates to form monothioureas.
- Oxidative cyclization using iodine (I₂) in a polar aprotic solvent (e.g., DMF).
- Isolation via column chromatography .
Q. Example Reaction Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Monothiourea formation | RT, 2–3 h, pH 9–10 | 85–90 |
| Cyclodesulfurization | I₂, DMF, RT, 2 h | 70–85 |
Q. How is the crystal structure of this compound determined?
X-ray diffraction (XRD) is the gold standard. For this compound analogs:
- Instrumentation : Agilent SuperNova Dual diffractometer with Atlas detector.
- Parameters : Space group P1, unit cell dimensions (a = 4.6162 Å, b = 11.7896 Å, c = 12.5769 Å), and hydrogen-bonding geometry (e.g., N–H···O interactions with 2.8–3.0 Å bond lengths).
- Refinement : R-factor = 0.081, wR(F²) = 0.250 .
Q. What analytical techniques validate purity and identity?
- GC-MS/FTIR : Confirm molecular weight and functional groups.
- NMR (¹H/¹³C) : Assign proton environments (e.g., benzofuran aromatic protons at δ 6.5–7.5 ppm) and verify substituent positions.
- HPLC-TOF : Quantify purity (≥98%) and detect trace impurities .
Advanced Research Questions
Q. How do molecular properties influence its bioavailability?
Critical parameters include:
- Rotatable bonds : ≤10 (reduces flexibility, enhances permeability).
- Polar surface area (PSA) : ≤140 Ų (limits hydrogen bonding with aqueous phases).
- Hydrogen bond donors/acceptors : ≤12 total.
For this compound, calculate PSA using software like Molinspiration and compare against pharmacokinetic thresholds established in rat models .
Q. How to resolve contradictions in reported synthetic yields?
Discrepancies arise from variables such as:
- Catalyst purity : Trace metals in I₂ may alter reaction kinetics.
- Solvent choice : DMF vs. THF affects cyclization efficiency.
Methodological resolution : - Use design of experiments (DoE) to optimize variables (e.g., pH, temperature).
- Compare yields under standardized conditions (e.g., 0.1 mmol scale, inert atmosphere) .
Q. How to design biological activity assays for this compound?
Q. What computational tools predict its reactivity in novel reactions?
Q. How to address discrepancies in spectroscopic data interpretation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
